![molecular formula C18H18FNO2 B7513215 (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. It is a lipophilic styryl compound that has a high affinity for cell membranes and has been used to study various cellular processes. In
作用機序
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone binds to cell membranes and can be taken up by endocytosis. It has been shown to preferentially label the plasma membrane of live cells, allowing researchers to study the dynamics of membrane trafficking. (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been shown to bind to synaptic vesicles and can be used to label and track synaptic vesicles in live neurons.
Biochemical and Physiological Effects
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to have minimal effects on cellular physiology and viability. It has been used in a wide range of cell types, including neurons, epithelial cells, and fibroblasts, without significant toxicity. (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been shown to have a high signal-to-noise ratio, making it an ideal tool for studying membrane trafficking and synaptic vesicle recycling.
実験室実験の利点と制限
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has several advantages for lab experiments, including its high affinity for cell membranes, its ability to label and track synaptic vesicles, and its minimal effects on cellular physiology and viability. However, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has some limitations, including its relatively low photostability, which can limit its use in long-term imaging experiments. It also has a limited excitation and emission spectrum, which can limit its use in multicolor imaging experiments.
将来の方向性
There are several future directions for the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone in scientific research. One potential direction is the development of new derivatives of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone with improved photostability and spectral properties. Another potential direction is the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone could be used in combination with other techniques, such as electrophysiology and optogenetics, to study the dynamics of synaptic transmission in live neurons.
合成法
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone can be synthesized using several methods, including the reaction of 7-nitro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde in the presence of a base. Other methods include the reaction of 7-nitro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde in the presence of a catalyst or the reaction of 7-fluoro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde.
科学的研究の応用
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been widely used in scientific research to study various cellular processes, including endocytosis, exocytosis, membrane trafficking, and synaptic vesicle recycling. It has been used to label and track synaptic vesicles in live neurons, allowing researchers to study the dynamics of synaptic vesicle recycling. (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has also been used to study the kinetics of endocytosis and exocytosis in various cell types.
特性
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-12-13-4-2-5-15(10-13)18(21)20-9-3-6-14-7-8-16(19)11-17(14)20/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLVPQIEMIQOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

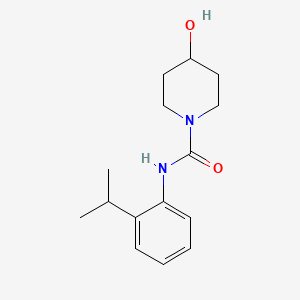
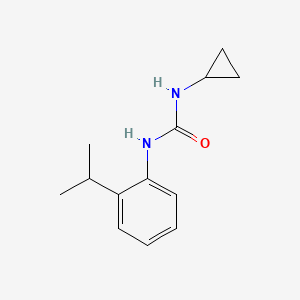
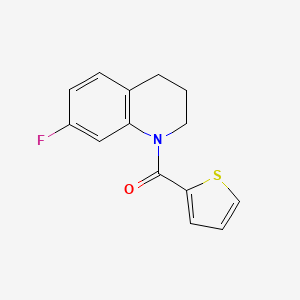
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
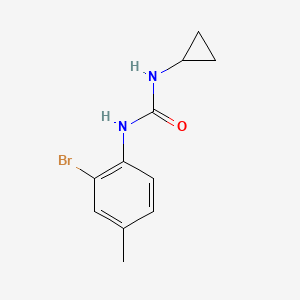
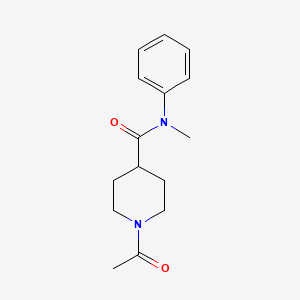

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
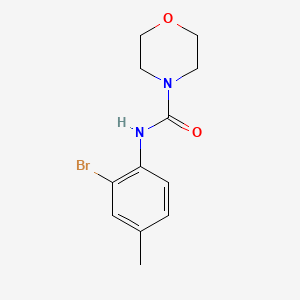

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)
